molecular formula C16H20N4O2 B8349984 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

Cat. No. B8349984
M. Wt: 300.36 g/mol
InChI Key: KRRCOZZNVSJYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04254286

Procedure details

0.65 G. of dimethylaniline was added dropwise while stirring to a suspension of 0.8 g. of 2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol in 6.5 g. of phosphorus oxychloride. The mixture was boiled for 4 hours while stirring and then about half of the phosphorus oxychloride was distilled under reduced pressure. About 10 g. of ice were added to the residue. The suspension was left to stand at room temperature for 2 days, adjusted to pH 10 with concentrated ammonia solution and the precipitate was filtered under suction 2 hours later. The precipitate was freed from dimethylaniline by steam distillation. After cooling the aqueous suspension, the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1, v/v) and, after evaporation of the solvents, recrystallized from methanol. Yield: 0.27 g. (32%); melting point 199°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[NH2:10][C:11]1[N:16]=[C:15](O)[C:14]([CH2:18][C:19]2[CH:24]=[C:23]([O:25][CH3:26])[C:22]([C:27]([CH3:29])=[CH2:28])=[C:21]([O:30][CH3:31])[CH:20]=2)=[C:13]([NH2:32])[N:12]=1.P(Cl)(Cl)(Cl)=O>>[NH2:10][C:11]1[N:12]=[C:13]([NH2:32])[C:14]([CH2:18][C:19]2[CH:20]=[C:21]([O:30][CH3:31])[C:22]([C:27]([CH3:29])=[CH2:28])=[C:23]([O:25][CH3:26])[CH:24]=2)=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)O)CC1=CC(=C(C(=C1)OC)C(=C)C)OC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring to a suspension of 0.8 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
DISTILLATION
Type
DISTILLATION
Details
about half of the phosphorus oxychloride was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
of ice were added to the residue
WAIT
Type
WAIT
Details
The suspension was left
WAIT
Type
WAIT
Details
to stand at room temperature for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered under suction 2 hours later
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The precipitate was freed from dimethylaniline by steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the aqueous suspension
CUSTOM
Type
CUSTOM
Details
the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1
CUSTOM
Type
CUSTOM
Details
v/v) and, after evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.